2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

Beschreibung

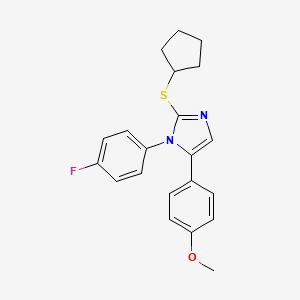

2-(Cyclopentylsulfanyl)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct substituents:

- Position 1: 4-Fluorophenyl group (electron-withdrawing aryl substituent).

- Position 2: Cyclopentylsulfanyl (thioether group with a bulky aliphatic ring).

- Position 5: 4-Methoxyphenyl group (electron-donating aryl substituent).

The analysis below focuses on structural and functional comparisons with analogous imidazole-based compounds documented in the literature.

Eigenschaften

IUPAC Name |

2-cyclopentylsulfanyl-1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2OS/c1-25-18-12-6-15(7-13-18)20-14-23-21(26-19-4-2-3-5-19)24(20)17-10-8-16(22)9-11-17/h6-14,19H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDBHWRAUMZBAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Positional Variations : The target compound’s substituents are at positions 1, 2, and 5, whereas SB-series compounds (e.g., SB202190) feature substitutions at positions 4, 2, and 5. This positional shift may alter steric and electronic interactions with biological targets.

- Sulfur-Containing Groups : The cyclopentylsulfanyl group (thioether) at position 2 contrasts with sulfinyl (SB203580) or hydroxyphenyl (SB202190) groups, impacting lipophilicity and redox stability.

Kinase Inhibition Profiles

- SB202190 and SB203580: These compounds are well-characterized p38 mitogen-activated protein kinase (MAPK) inhibitors, with IC₅₀ values in the nanomolar range. Their activity is attributed to the pyridyl group at position 5 and the 4-fluorophenyl group at position 4, which facilitate ATP-binding pocket interactions .

- Target Compound : The absence of a pyridyl group and the presence of 4-methoxyphenyl at position 5 may reduce kinase affinity but introduce selectivity for other targets (e.g., cyclooxygenases or cytochrome P450 enzymes).

Physicochemical Properties

- Metabolic Stability : Thioether groups (as in the target compound) are less prone to oxidation than sulfinyl groups (SB203580), which may improve metabolic half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.